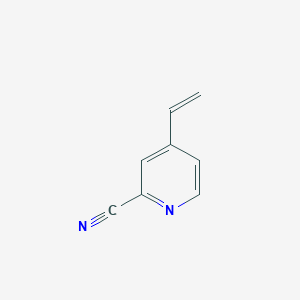

4-Vinyl-2-pyridinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Vinyl-2-pyridinecarbonitrile often involves intricate chemical reactions. For example, poly(4-vinyl pyridine)-based polymeric ionic liquid particles have been synthesized via self-emulsion polymerization, modified with different dibromobutanes to obtain polymeric ionic liquid (PIL) particles. These PILs exhibit diverse sizes and zeta potential values, indicating the tunability of their properties through synthetic modifications (Sahiner, Yasar, & Aktas, 2016).

Molecular Structure Analysis

The molecular structure of related compounds, like 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, has been elucidated through various spectroscopic methods and confirmed by X-ray single crystal structure analysis. These studies reveal the E conformation of the molecule around the vinyl double bond and the non-planar arrangement of molecules, which are interconnected through hydrogen bonds into infinite chains (Hranjec et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-Vinyl-2-pyridinecarbonitrile-related compounds have been explored through various reactions. For instance, the post-modification techniques of poly(4-vinyl pyridine) particles enable the generation of desired functional groups, significantly altering their chemical behavior and application potential. Such modifications have proven to enhance antimicrobial effects against various bacteria, showcasing the compound's versatility in chemical reactions and applications (Sahiner & Yasar, 2013).

Physical Properties Analysis

The physical properties of 4-Vinyl-2-pyridinecarbonitrile and its derivatives can be tailored through synthetic methods. The physical characterization, including size, molecular weight, and zeta potential, plays a crucial role in determining its suitability for various applications. Light scattering and viscosity measurements of poly(2-vinyl pyridine) in different solvents illustrate the impact of molecular weight on its physical properties, offering insights into its behavior in solution (Hyde & Taylor, 1963).

Chemical Properties Analysis

The chemical properties of 4-Vinyl-2-pyridinecarbonitrile-related compounds, such as their reactivity in Diels-Alder reactions and their potential as catalysts in multicomponent syntheses, have been extensively studied. These studies highlight the compound's capacity to participate in complex chemical processes, contributing to the development of new synthetic pathways and materials (Bartko et al., 2019).

Wissenschaftliche Forschungsanwendungen

Polymeric Supramolecular Nanostructures : Research demonstrates that supramolecular nanostructures made from polymeric materials such as Poly(4-vinyl pyridine) (P4VP) can be tailored to have hierarchical order-disorder and order-order transitions. These transitions allow for the switching of functional properties, such as temperature-dependent transitions in electrical conductivity. The ability to control microstructural properties on different length scales presents a significant advantage for various applications including smart materials and sensors (Ruokolainen et al., 1998).

Composite Anion Exchange Membranes : The synthesis of copolymers using 4-vinylpyridine and styrene has led to the development of anion exchange membranes with enhanced properties. These membranes demonstrate improved tensile strength and are considered for applications in electrochemistry, notably in fuel cells. The composite structure of these membranes, combining pyridinium-type polymers with a fibrous structure, suggests potential for improved performance in various electrochemical devices (Huang et al., 2006).

Polymeric Oxidizing Agents : Poly(4-vinyl pyridine) supported silver dichromates serve as stable, mild, and efficient polymeric oxidizing agents. They can be utilized in equimolar amounts for the oxidation of various hydroxy compounds to their corresponding carbonyl compounds. This reveals potential applications in synthetic chemistry, where such polymeric reagents can offer advantages in terms of stability, efficiency, and ease of handling (Tamami et al., 1991).

Selective Removal of Ions : Ion-imprinted polymers based on 4-Vinyl pyridine have been developed for the selective removal of specific ions, such as Cr(VI), from aqueous media. These polymers demonstrate high selectivity and adsorption capacity, highlighting their potential in environmental remediation and the selective extraction of valuable or hazardous ions from waste streams (Bayramoglu & Arica, 2011).

Monodispersed Particles for Catalysis : Monodispersed poly(2-vinyl pyridine) and poly(2-vinyl pyridine-co-4-vinyl pyridine) particles have been synthesized and used as templates for metal nanoparticles. These metal nanoparticle-embedded polymers have shown promising results as catalysts for hydrogen production via hydrolysis, demonstrating the potential of such systems in sustainable energy applications (Sahiner & Yasar, 2014).

Eigenschaften

IUPAC Name |

4-ethenylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c1-2-7-3-4-10-8(5-7)6-9/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBSHELHBHKBCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301608 |

Source

|

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinyl-2-pyridinecarbonitrile | |

CAS RN |

100949-03-9 |

Source

|

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100949-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)

![4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12014.png)